2-Fluoro-3-(3-fluorophenyl)benzoic acid
Description
2-Fluoro-3-(3-fluorophenyl)benzoic acid (CAS 1214352-43-8) is a fluorinated benzoic acid derivative with the molecular formula C₁₃H₈F₂O₂ and a molecular weight of 234.20 g/mol . The compound features a benzoic acid backbone substituted with fluorine at the 2-position and a 3-fluorophenyl group at the 3-position (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-3-(3-fluorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-9-4-1-3-8(7-9)10-5-2-6-11(12(10)15)13(16)17/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYZXESFCXEOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(3-fluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents
Another synthetic route involves the Schiemann reaction, where a 4-aminobenzoic acid, protected as the ethyl ester, is diazotized and then fluoride is introduced using tetrafluoroborate. Hydrolysis of the ester converts it back to the free acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient purification processes is crucial in industrial settings to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(3-fluorophenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include fluoride salts and polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various fluorinated aromatic compounds, while oxidation and reduction reactions can yield different functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-3-(3-fluorophenyl)benzoic acid has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its applications in medicinal chemistry include:
- Antimicrobial Agents : Research indicates that fluorinated compounds can exhibit enhanced antibacterial activity. For instance, derivatives of this compound have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL .
- Anticancer Activity : Studies have explored the efficacy of fluorinated benzoic acids in targeting various cancer cell lines, highlighting their potential as anticancer agents due to their ability to interfere with cellular signaling pathways .
- Enzyme Inhibitors : The compound's structure allows it to interact with key metabolic enzymes, making it a candidate for the development of selective enzyme inhibitors, which can be crucial in treating metabolic disorders .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its applications include:
- Building Block for Fluorinated Compounds : The compound is utilized in the synthesis of various fluorinated derivatives that are valuable in pharmaceuticals and agrochemicals due to their enhanced biological activities .
- Reagents in Coupling Reactions : It participates in coupling reactions such as the Suzuki-Miyaura reaction, facilitating the formation of biphenyl compounds that are essential in developing new materials and drugs .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial properties of various fluorinated benzoic acid derivatives, including this compound. Results indicated that certain substitutions significantly improved activity against Gram-positive bacteria, demonstrating its potential as an effective antimicrobial agent. The study reported MIC values ranging from 1.56 µg/mL to 6.25 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 3.125 | Effective against MRSA |
| Other derivatives | Varies | Comparative activity |
Case Study 2: Anticancer Research
Another investigation focused on the anticancer properties of fluorinated benzoic acids, where this compound was tested against various cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity, indicating their potential use as chemotherapeutic agents .
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 | 5.0 | This compound |
| A549 | 7.5 | Other derivatives |
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(3-fluorophenyl)benzoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substitution Effects
The fluorine substitution pattern significantly influences physicochemical and biological properties. Key analogs include:
Key Findings :
- Lipophilicity : The 3-(3-fluorophenyl) substitution in the target compound balances lipophilicity and solubility better than para-substituted analogs, as seen in extraction studies of related benzoic acids .
- Reactivity: Fluorine at the 2-position deactivates the benzene ring, reducing electrophilic substitution rates compared to non-fluorinated analogs. Ortholithiation reactions show that 2-fluoro substituents direct metalation to the 6-position .
Pharmacological Activity Comparison
Fluorinated benzoic acids are explored for antitumor and antimicrobial applications:
Key Insights :
- The target compound’s dual fluorine substitution may enhance metabolic stability compared to non-fluorinated analogs, as seen in NSC 368390’s oral efficacy .
- Unlike benzothiazole derivatives (e.g., compound 3c in ), the benzoic acid scaffold lacks direct antitubercular activity but serves as a precursor for bioactive molecules.
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models for benzoic acids suggest that molecular connectivity indices (0JA, 1JA) correlate with acute toxicity (LD₅₀) in mice . While the target compound’s LD₅₀ is unreported, its cross-factor JB (0JA × 1JA) is likely higher than simpler analogs (e.g., 2-fluoro-3-hydroxybenzoic acid, CAS 91658-92-3 ), predicting moderate toxicity due to increased structural complexity.
Substituent Effects on Physical Properties
Acidity and Solubility
- Acidity : Fluorine’s electron-withdrawing effect increases the acidity of the carboxylic acid group (pKa ~2.5–3.0), comparable to 2-fluoro-5-methoxybenzoic acid (pKa ~2.8) .
- Solubility : The 3-fluorophenyl group reduces aqueous solubility compared to hydroxylated analogs (e.g., 2-fluoro-3-hydroxybenzoic acid ), but enhances organic phase partitioning, as observed in emulsion liquid membrane studies .
Biological Activity
2-Fluoro-3-(3-fluorophenyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and can influence its interactions with biological targets, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential applications in drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two fluorine substituents on the aromatic rings, which significantly alters its chemical behavior and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. The following table summarizes the minimum inhibitory concentrations (MICs) against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound exhibited significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), which is crucial given the rise of antibiotic-resistant bacteria .
Anti-inflammatory Potential
The anti-inflammatory effects of this compound have also been investigated. In vitro studies demonstrated that this compound can inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor involved in inflammatory responses. The following results were observed:
- Inhibition of NF-κB Activity : The compound reduced NF-κB activity by approximately 20% at a concentration of 10 µM.
- Cell Viability : At concentrations below 20 µM, cell viability remained above 80%, indicating a favorable safety profile for further studies .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the position and type of substituents on the phenyl ring are critical for enhancing biological activity. Compounds with disubstituted aniline derivatives displayed higher potency compared to monosubstituted variants. The presence of electron-withdrawing groups, such as fluorine, significantly contributes to the overall activity against various pathogens .
Case Studies
- Antibacterial Efficacy : A study examining the efficacy of various fluorinated benzoic acids revealed that this compound outperformed several non-fluorinated analogs in inhibiting S. aureus growth, highlighting the importance of fluorination in enhancing antimicrobial properties .
- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced markers of inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
